
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ser(allyl)-oh: is a derivative of serine, an amino acid, where the hydroxyl group of serine is protected by an allyl group, and the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(allyl)-oh typically involves the following steps:
Protection of the Serine Hydroxyl Group: The hydroxyl group of serine is protected by an allyl group using allyl chloroformate in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected by the Fmoc group using Fmoc chloride in the presence of a base like sodium bicarbonate.
The reaction conditions generally involve:
Solvent: Dichloromethane or dimethylformamide.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Time: Several hours to overnight, depending on the reaction.
Industrial Production Methods
Industrial production of Fmoc-Ser(allyl)-oh follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Typically involves crystallization or chromatography to obtain high-purity product.
Quality Control: Includes techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and identity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
-
Deprotection Reactions
Fmoc Group Removal: Typically achieved using piperidine in dimethylformamide.
Allyl Group Removal: Achieved using palladium catalysts in the presence of nucleophiles like morpholine.
-
Substitution Reactions
Nucleophilic Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Piperidine: For Fmoc deprotection.
Palladium Catalysts: For allyl group removal.
Bases: Such as triethylamine or sodium bicarbonate for protection reactions.
Solvents: Dichloromethane, dimethylformamide, and methanol.
Major Products Formed
Fmoc-Ser(allyl)-oh: The protected serine derivative.
Serine: After deprotection of both the Fmoc and allyl groups.
Various Esters and Ethers: Depending on the substitution reactions performed.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Fmoc-Ser(allyl)-oh is widely used in the synthesis of peptides, particularly in SPPS, due to its stability and ease of deprotection.
Bioconjugation: Used in the preparation of bioconjugates where serine residues need to be selectively protected.
Biology
Protein Engineering: Utilized in the synthesis of modified peptides and proteins for studying protein structure and function.
Enzyme Inhibition Studies: Used to create peptide-based inhibitors for various enzymes.
Medicine
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Vaccine Development: Used in the synthesis of peptide antigens for vaccine research.
Industry
Biotechnology: Used in the production of synthetic peptides for research and industrial applications.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism by which Fmoc-Ser(allyl)-oh exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. The allyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization.
Molecular Targets and Pathways
Peptide Synthesis Pathways: Involves the stepwise addition of amino acids to a growing peptide chain.
Deprotection Pathways: Involves the selective removal of protecting groups under specific conditions to reveal reactive functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Ser(tBu)-oh: Where the hydroxyl group is protected by a tert-butyl group.
Fmoc-Thr(allyl)-oh: A similar compound where threonine is used instead of serine.
Fmoc-Tyr(allyl)-oh: Where tyrosine is used instead of serine.
Uniqueness
Selective Protection: The allyl group provides a unique protection strategy that can be selectively removed under mild conditions, which is advantageous in multi-step peptide synthesis.
Stability: The Fmoc group provides stability during the synthesis process, preventing unwanted side reactions.
Fmoc-Ser(allyl)-oh stands out due to its combination of stability and selective deprotection, making it a valuable tool in peptide synthesis and various scientific research applications.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEBKKIRUYSHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
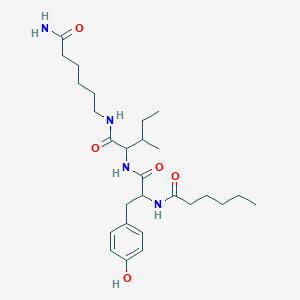
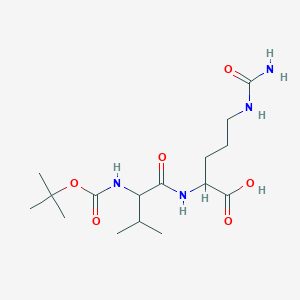
![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
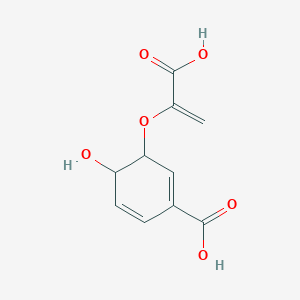
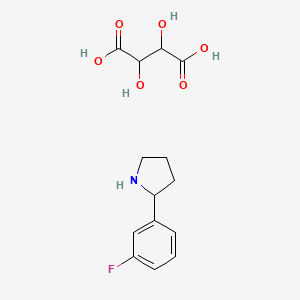
![Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B15286362.png)
![5-(2-Hydroxyethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15286367.png)
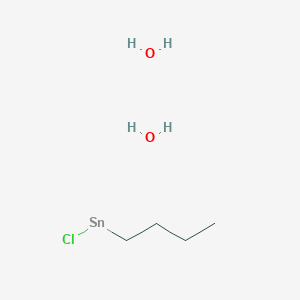
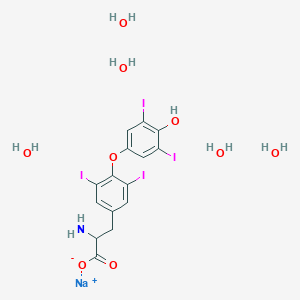
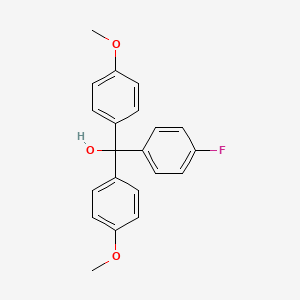
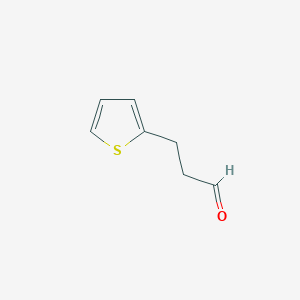
![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)
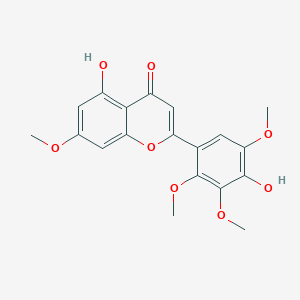
![Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate](/img/structure/B15286421.png)
